molecular formula C15H16N6O B5132813 N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide

Cat. No. B5132813
M. Wt: 296.33 g/mol
InChI Key: GMRKIBYSPZAJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide, also known as BTEP, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide binds to a specific site on mGluR5, known as the allosteric modulatory site, and enhances the activity of the receptor in response to glutamate, the endogenous ligand of mGluR5. This leads to increased signaling through the downstream pathways, such as the activation of protein kinase C and the release of intracellular calcium. The net effect of N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide is to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It enhances long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus and prefrontal cortex. It also increases the expression of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons. N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, fragile X syndrome, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR5, which allows for precise manipulation of the receptor activity. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has some limitations as well. It has a relatively short half-life in the body, which requires frequent dosing in animal studies. It is also a small molecule, which may limit its ability to penetrate the blood-brain barrier in some animal models.

Future Directions

There are several future directions for research on N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide. One area of interest is the potential use of N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide as a treatment for neuropsychiatric disorders, such as Alzheimer's disease, fragile X syndrome, and schizophrenia. Another area of interest is the development of more potent and selective modulators of mGluR5, which may have improved therapeutic potential. Additionally, the role of mGluR5 in other physiological processes, such as pain perception and immune function, is an area of active research.

Synthesis Methods

The synthesis of N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide involves a series of chemical reactions, starting from the reaction of 2,4-dimethyl-5-pyrimidinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethyl-1H-benzotriazole in the presence of a base to yield N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has been extensively studied in the field of neuroscience research due to its ability to modulate mGluR5. mGluR5 is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in synaptic plasticity, learning and memory, and various neuropsychiatric disorders. N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function in animal models of Alzheimer's disease, fragile X syndrome, and schizophrenia. N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide has also been investigated as a potential treatment for drug addiction, as mGluR5 is involved in the reward pathway in the brain.

properties

IUPAC Name

N-[2-(benzotriazol-1-yl)ethyl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-10-12(9-17-11(2)18-10)15(22)16-7-8-21-14-6-4-3-5-13(14)19-20-21/h3-6,9H,7-8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRKIBYSPZAJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NCCN2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.